![molecular formula C5H6N2O4 B093415 2,5-Dioxooxazolidine-4-acetamide CAS No. 16875-31-3](/img/structure/B93415.png)
2,5-Dioxooxazolidine-4-acetamide
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Overview
Description
2,5-Dioxooxazolidine-4-acetamide (DOA) is a chemical compound that has attracted considerable attention in scientific research due to its unique properties and potential applications. DOA belongs to the oxazolidinone family of compounds and has a molecular formula of C5H6N2O4. It is a white crystalline powder that is soluble in water and has a melting point of 190-194°C. In
Mechanism of Action
The exact mechanism of action of 2,5-Dioxooxazolidine-4-acetamide is not fully understood, but it is believed to work by inhibiting the synthesis of bacterial proteins. 2,5-Dioxooxazolidine-4-acetamide binds to the 50S ribosomal subunit of bacteria, preventing the formation of peptide bonds and ultimately leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
2,5-Dioxooxazolidine-4-acetamide has been shown to have a range of biochemical and physiological effects. It has been found to exhibit antioxidant properties, which could be useful in the prevention and treatment of oxidative stress-related diseases. 2,5-Dioxooxazolidine-4-acetamide has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2,5-Dioxooxazolidine-4-acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, 2,5-Dioxooxazolidine-4-acetamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, the exact mechanism of action of 2,5-Dioxooxazolidine-4-acetamide is not fully understood, which could limit its potential applications.
Future Directions
There are several future directions for research on 2,5-Dioxooxazolidine-4-acetamide. One potential area of research is the development of new drugs and therapies based on 2,5-Dioxooxazolidine-4-acetamide's antibacterial, antifungal, and antiviral activities. Another area of research is the exploration of 2,5-Dioxooxazolidine-4-acetamide's antioxidant and anti-inflammatory properties for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,5-Dioxooxazolidine-4-acetamide and its potential applications in scientific research.
Synthesis Methods
2,5-Dioxooxazolidine-4-acetamide can be synthesized through the reaction of N-acetylglycine with ethyl oxalate in the presence of a catalytic amount of potassium hydroxide. This reaction leads to the formation of 2,5-Dioxooxazolidine-4-acetamide as a white crystalline solid with a yield of approximately 70%.
Scientific Research Applications
2,5-Dioxooxazolidine-4-acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs and therapies. 2,5-Dioxooxazolidine-4-acetamide has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
properties
CAS RN |
16875-31-3 |
---|---|
Product Name |
2,5-Dioxooxazolidine-4-acetamide |
Molecular Formula |
C5H6N2O4 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetamide |
InChI |
InChI=1S/C5H6N2O4/c6-3(8)1-2-4(9)11-5(10)7-2/h2H,1H2,(H2,6,8)(H,7,10) |
InChI Key |
CCYVHMOBPVGICA-UHFFFAOYSA-N |
SMILES |
C(C1C(=O)OC(=O)N1)C(=O)N |
Canonical SMILES |
C(C1C(=O)OC(=O)N1)C(=O)N |
Other CAS RN |
16875-31-3 |
Origin of Product |
United States |
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